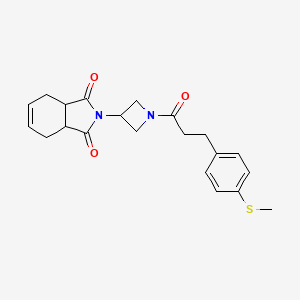![molecular formula C12H19N3O B2719089 N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2094506-29-1](/img/structure/B2719089.png)
N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPY is a pyrazole-based compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide is not fully understood, but it is believed to act on various signaling pathways in the body. Studies have shown that this compound can inhibit the production of inflammatory cytokines, as well as increase the activity of antioxidant enzymes. These effects are thought to be mediated through the activation of various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS), as well as increase the activity of antioxidant enzymes. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound exhibits a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are numerous future directions for research involving N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide. One area of research that has shown promise is the use of this compound as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, more research is needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 1,3-dimethyl-5-pyrazolone with 2,2-dimethylpropylamine, followed by the reaction of the resulting product with acryloyl chloride. This method has been shown to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on this compound is its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-6-11(16)13-10-7-9(14-15(10)5)8-12(2,3)4/h6-7H,1,8H2,2-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCLHCZLGGVAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)






![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

